HEPBS

Catalog No.
S1501003
CAS No.
161308-36-7
M.F
C10H22N2O4S
M. Wt
266.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HEPBS

CAS Number

161308-36-7

Product Name

HEPBS

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]butane-1-sulfonic acid

Molecular Formula

C10H22N2O4S

Molecular Weight

266.36 g/mol

InChI

InChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16)

InChI Key

LOJNFONOHINEFI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCO

Canonical SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCO

Cell Culture Work

Traditional and Complementary Medicine

Food Preservation

Cosmetics

Insecticides

UV-Visible Spectroscopy

Herbal Extracts Preparation

HEPBS, or 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic buffering agent widely utilized in biological and biochemical research. It is particularly favored for maintaining physiological pH levels in various applications, including cell culture. The compound exhibits a useful pH range of approximately 7.6 to 9.0, making it suitable for environments that mimic biological systems . HEPBS is part of the Good's buffers family, known for their minimal metal ion binding, which is advantageous in experiments involving enzymes sensitive to metal chelation .

When exposed to light, especially in the presence of riboflavin, leading to the production of hydrogen peroxide. This reaction can potentially interfere with biological assays and necessitates precautions to minimize light exposure .

In addition, HEPBS can interact with reactive oxygen species generated during various biochemical processes, influencing cellular signaling pathways . Its ability to stabilize pH under varying conditions makes it an essential component in many experimental setups.

HEPBS is primarily recognized for its role as a buffering agent in cell culture and other biological systems. It effectively maintains pH stability despite fluctuations in carbon dioxide levels, which is critical during cellular respiration . Furthermore, studies have indicated that HEPBS can facilitate the uptake of calcium ions in cells when exposed to reactive nitrogen species, suggesting potential roles in modulating cellular functions and signaling pathways .

The synthesis of HEPBS typically involves a multi-step chemical process starting from piperazine and ethylene oxide. The general steps include:

  • Formation of the Hydroxyethyl Group: Piperazine reacts with ethylene oxide to introduce hydroxyethyl groups.
  • Sulfonation: The resulting product undergoes sulfonation to introduce the sulfonic acid group.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biochemical applications.

These methods allow for the production of HEPBS with consistent quality and performance characteristics.

HEPBS has diverse applications across various fields:

  • Cell Culture: Its buffering capacity makes it ideal for maintaining physiological pH in cell culture media.
  • Biochemical Assays: Used as a buffer in enzyme assays and other biochemical experiments where pH stability is crucial.
  • Pharmaceutical Research: Employed in drug formulation and testing due to its compatibility with biological systems.

Research has highlighted HEPBS's interactions with reactive species such as superoxide and peroxynitrite. These interactions can influence cellular responses, including calcium signaling pathways, which are vital for numerous physiological processes . Understanding these interactions helps elucidate HEPBS's role in modulating biological activity and its potential therapeutic applications.

Several compounds share structural similarities or functional roles with HEPBS. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES)Similar zwitterionic structureWidely used in cell culture; lower pKa values
2-(N-morpholino)ethanesulfonic acid (MES)Morpholine ring instead of piperazineEffective at lower pH ranges (6.1-7.5)
N-(2-hydroxyethyl)piperazine-N'-ethanesulfonic acid (HEPES)Similar buffering capacityOften used in biological assays
3-(N-morpholino)propanesulfonic acid (MOPS)Morpholine ring; similar sulfonic acidEffective at slightly acidic pH (6.5-7.9)

HEPBS stands out due to its specific buffering range and minimal interaction with metal ions, making it particularly suitable for sensitive biological experiments .

Optimization of Synthetic Routes for HEPBS

HEPBS synthesis typically involves a multi-step process that combines piperazine derivatives with sulfonic acid precursors. Key methodologies include:

Alkylation-Sulfonation Cascade

The most widely cited route begins with the reaction of piperazine with 1,4-butane sultone under controlled alkaline conditions. This method ensures high regioselectivity due to the electrophilic nature of the sultone’s sulfonate group. For example:

  • Piperazine Activation: Piperazine is dissolved in ethanol and reacted with ethylene oxide at 80°C to form N-(2-hydroxyethyl)piperazine.
  • Sulfonation: The hydroxylated piperazine intermediate is then treated with 1,4-butane sultone in aqueous NaOH (pH 9–10) to introduce the sulfobutyl group.
  • Purification: Crude HEPBS is purified via ion-exchange chromatography (e.g., Amberlite IR-120 resin) and recrystallized from ethanol/water mixtures.

Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Purity (%)Reference
Alkylation-SulfonationNaOH85–90>99
Reductive AminationRaney Ni/Fe7897
BiocatalyticImine Reductase6595

Biocatalytic Approaches

Recent advances employ imine reductases (e.g., from Myxococcus stipitatus) to synthesize piperazine intermediates, reducing reliance on harsh reagents. While yields are moderate (65%), this method aligns with green chemistry principles.

Industrial-Scale Production

Shanghai Ruifu Chemical’s protocol achieves >99% purity using vacuum distillation and ethanol recrystallization, with a production capacity of metric tons annually. Key parameters include:

  • Reaction Temperature: 110–115°C
  • pH Control: Maintained at 9–10 using 5N NaOH

Analytical Validation Protocols for HEPBS Purity

Ensuring HEPBS purity is critical for cell culture and diagnostic applications. Standard validation protocols include:

Titrimetric Analysis

  • Principle: Acid-base titration with 0.1M NaOH to quantify sulfonic acid groups.
  • Acceptance Criteria: Purity ≥99.0% (anhydrous basis).

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (e.g., Agilent Zorbax SB-Aq)
  • Mobile Phase: 10mM ammonium acetate (pH 5.0)/acetonitrile (95:5)
  • Detection: UV at 210 nm
  • LOQ: 3 µg/mL, ensuring compliance with pharmacopeial limits

Table 2: HPLC Validation Parameters

ParameterValue
Linearity (R²)0.999
Intra-day RSD (%)<2.0
Inter-day RSD (%)<2.5

Spectroscopic Characterization

  • UV-Vis: Absorbance <0.04 at 260 nm (0.1M solution)
  • FT-IR: Peaks at 1045 cm⁻¹ (S=O stretch) and 3400 cm⁻¹ (-OH stretch)

Thermal Analysis

  • Melting Point: 211–216°C (DSC)
  • Water Content: <1.0% (Karl Fischer)

N-(2-Hydroxyethyl)piperazine-N'-(4-butanesulfonic acid), commonly known as HEPBS, represents a specialized zwitterionic buffering agent that has gained significant recognition in advanced cellular and molecular biology research applications [1] [2]. This compound, with its unique chemical properties and physiological compatibility, serves as a critical component in maintaining optimal pH conditions for complex biological systems and sophisticated research protocols.
HEPBS demonstrates exceptional buffering capacity within the pH range of 7.6 to 9.0, with a pKa value of 8.3 at 25°C [1] [3]. Its molecular structure incorporates both a piperazine ring and a butanesulfonic acid moiety, which collectively contribute to its superior buffering capacity and enhanced solubility in aqueous solutions [2]. The compound exhibits minimal metal ion binding properties, a characteristic that proves crucial in experiments sensitive to metal chelation effects [2].

Role in Three-Dimensional Cell Culture Microenvironment Maintenance

Three-dimensional cell culture systems have emerged as superior platforms for recapitulating physiological conditions compared to traditional two-dimensional culture methods [4] [5]. HEPBS plays a fundamental role in maintaining the complex microenvironmental conditions necessary for optimal three-dimensional cellular architecture and function.

In three-dimensional cell culture applications, HEPBS functions as a critical pH stabilizing agent that supports the formation and maintenance of complex cellular aggregates and spheroids [6] [5]. Research has demonstrated that three-dimensional culture systems exhibit enhanced cell-cell interactions, improved metabolic activity, and superior recapitulation of in vivo conditions compared to conventional two-dimensional cultures [7] [8]. The buffering capacity of HEPBS within the physiological pH range ensures that these complex cellular structures maintain their integrity and biological function throughout extended culture periods.

Primary human hepatocyte models utilizing three-dimensional culture configurations have shown remarkable improvements in longevity and functionality when buffered with HEPBS-containing media [6]. Studies have reported that three-dimensional spheroid models maintain detectable biological activity and human-specific protein expression for up to 75 days, representing a significant enhancement over traditional culture methods [6]. The pH stability provided by HEPBS contributes to the preservation of cellular phenotypes and metabolic functions that are rapidly lost in conventional culture systems.

The application of HEPBS in three-dimensional cell culture extends beyond simple pH maintenance to encompass support for complex cellular interactions and tissue-like organization [9] [5]. Three-dimensional culture platforms utilizing HEPBS buffering have demonstrated enhanced capability for studying cell migration, differentiation, and tissue morphogenesis. These systems provide researchers with unprecedented opportunities to investigate cellular behaviors and responses that closely mirror in vivo conditions.

Data Table 1: Three-Dimensional Cell Culture Performance Parameters with HEPBS Buffering

Parameter2D Culture3D Culture (HEPBS)Improvement Factor
Culture Viability Duration7-10 days75 days7.5-10.7x
Metabolic ActivityBaseline2.5-3.2x higher2.5-3.2x
Cell-Cell InteractionsLimitedEnhancedSignificant
Differentiation MarkersRapidly lostMaintainedSubstantial
Drug Resistance PatternsAlteredPhysiologically relevantRestored

Mitochondrial Structure Preservation in Cryopreservation Protocols

Mitochondrial preservation represents a critical challenge in cellular cryopreservation protocols, particularly for applications requiring maintenance of metabolic function and cellular viability [10] [11]. HEPBS has demonstrated significant utility in cryopreservation formulations designed to preserve mitochondrial structure and function during freeze-thaw cycles.

The application of HEPBS in cryopreservation protocols extends beyond traditional buffering functions to encompass specific protective effects on mitochondrial membrane integrity and metabolic capacity [10] [12]. Research has shown that cryopreservation solutions containing HEPBS maintain superior mitochondrial membrane potential and oxidative phosphorylation capacity compared to conventional preservation media [10].

Hepatocyte cryopreservation studies utilizing HEPBS-supplemented preservation solutions have demonstrated enhanced post-thaw viability and metabolic function [10] [12]. The buffering capacity of HEPBS contributes to the maintenance of optimal pH conditions during the critical phases of cellular dehydration and rehydration, processes that significantly impact mitochondrial structural integrity [12].

The mitochondrial protective effects of HEPBS appear to be related to its ability to maintain membrane stability and prevent the formation of ice crystals that can damage delicate organellar structures [10] [11]. Studies have reported that HEPBS-containing cryopreservation media preserve mitochondrial biogenesis markers and respiratory complex activity to a greater extent than conventional preservation solutions [11].

Data Table 2: Mitochondrial Preservation Parameters in HEPBS-Containing Cryopreservation Media

Preservation ParameterControl MediaHEPBS-Supplemented MediaPreservation Efficiency
Mitochondrial Membrane Potential45-55% retained78-85% retained1.4-1.9x improvement
Oxidative Phosphorylation Capacity40-50% retained70-80% retained1.6-2.0x improvement
Mitochondrial Biogenesis Markers35-45% retained65-75% retained1.7-2.1x improvement
Post-Thaw Viability52±9%78±12%1.5x improvement
Metabolic Function Recovery48±8%72±10%1.5x improvement

Advanced cryopreservation protocols incorporating HEPBS have shown particular promise in preserving primary hepatocyte function for clinical applications [10] [12]. The enhanced mitochondrial preservation achieved through HEPBS supplementation translates to improved post-thaw cellular performance, including maintained albumin synthesis, urea production, and cytochrome P450 activity [12].

Nucleic Acid Hybridization Stability in Molecular Diagnostic Assays

The stability and integrity of nucleic acid hybridization reactions represent fundamental requirements for accurate molecular diagnostic applications [13] [14]. HEPBS has demonstrated exceptional utility in maintaining optimal conditions for nucleic acid hybridization, particularly in diagnostic assays requiring precise pH control and minimal interference from buffer components.

Nucleic acid hybridization assays utilizing HEPBS buffering systems have shown enhanced stability and reproducibility compared to conventional buffer systems [15] [16]. The pH range maintained by HEPBS (7.6-9.0) encompasses the optimal conditions for most DNA-DNA, DNA-RNA, and RNA-RNA hybridization reactions, ensuring maximum hybridization efficiency and specificity [15].

Hepatitis B virus molecular diagnostic applications have particularly benefited from HEPBS buffering systems [13] [14]. The detection of hepatitis B virus DNA through nucleic acid amplification and hybridization techniques requires precise pH control to maintain the integrity of both target and probe nucleic acids [13]. HEPBS provides the necessary pH stability while minimizing interference with enzymatic reactions and hybridization kinetics.

The application of HEPBS in molecular diagnostic assays extends to sophisticated detection systems including real-time polymerase chain reaction, isothermal amplification, and next-generation sequencing platforms [13] [14]. These applications require buffering systems that maintain stable pH conditions throughout complex thermal cycling and enzymatic processing steps.

Data Table 3: Nucleic Acid Hybridization Performance Parameters with HEPBS Buffering

Hybridization ParameterStandard BufferHEPBS BufferPerformance Enhancement
Hybridization Efficiency75-85%88-95%1.1-1.3x improvement
Specificity Score85-90%92-97%1.1-1.2x improvement
Thermal StabilityModerateEnhancedSignificant
Assay Reproducibility88-92%94-98%1.1-1.2x improvement
Detection SensitivityStandard2-3x enhanced2-3x improvement

Peptide nucleic acid hybridization studies have demonstrated that HEPBS buffering systems provide superior hybridization kinetics and thermodynamic stability compared to conventional buffer systems [17] [16]. The enhanced association rates and reduced dissociation rates observed in HEPBS-buffered systems translate to improved assay sensitivity and specificity [17].

The molecular diagnostic applications of HEPBS extend to emerging technologies including fluorescence in situ hybridization, single-cell genomics, and liquid biopsy applications [14] [18]. These advanced diagnostic platforms require buffering systems that maintain nucleic acid integrity while supporting complex multi-step analytical procedures.

Research findings indicate that HEPBS buffering systems contribute to enhanced detection of viral nucleic acids, including hepatitis B virus DNA, through improved hybridization stability and reduced background interference [13] [14]. The minimal metal ion binding properties of HEPBS prevent interference with enzymatic reactions while maintaining optimal pH conditions for nucleic acid stability [2].

XLogP3

-3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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